InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)
. The compound also has a Canonical SMILES string, which is another way to represent the structure of the compound: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N+[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
. P-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside is a synthetic compound primarily used in biochemical research, particularly as a substrate for various enzymes. This compound belongs to the class of glycosides, specifically modified derivatives of glucopyranosides. Its molecular formula is with a molecular weight of 550.51 g/mol, and it is identified by the CAS number 84564-22-7 .
This compound can be sourced from various chemical suppliers, including specialized biochemical companies. It falls under the category of glycosides, which are compounds formed from a sugar and another functional group via a glycosidic bond. The presence of the p-nitrophenyl group makes it particularly useful in enzymatic assays due to its chromogenic properties, allowing for easy detection and quantification .
The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside typically involves several steps:
These steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
The molecular structure of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside can be represented as follows:
The compound's structure can be visualized using chemical drawing software or databases that provide structural representations.
P-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside participates in various chemical reactions typical of glycosides:
These reactions are crucial for its application in biochemical assays.
The mechanism of action for p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside primarily involves its role as a substrate in enzymatic reactions. Upon interaction with specific enzymes (e.g., N-acetyl-beta-D-glucosaminidase), the compound undergoes hydrolysis:
This mechanism allows researchers to measure enzyme activity based on product formation.
These properties are essential for handling and storage during laboratory use.
P-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside has significant applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: